molecular formula C17H18N6O3S B2580530 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide CAS No. 863500-98-5

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide

Cat. No. B2580530
CAS RN: 863500-98-5
M. Wt: 386.43
InChI Key: NQKIFAHCBXFYDS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a triazolopyrimidine ring, and a thio-butanamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely has a planar triazolopyrimidine core, with a methoxyphenyl group attached at one end and a thio-butanamide group at the other. The exact 3D structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the thio-butanamide group could potentially undergo reactions with electrophiles, and the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility would be influenced by the polar methoxyphenyl and thio-butanamide groups, while its melting point would depend on the strength of intermolecular forces .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that compounds with triazolopyrimidine structures exhibit significant antimicrobial properties. A study highlighted the synthesis and structure-activity relationship of triazolopyrimidines, showing potent antibacterial activity against Gram-positive strains, even more effective than the standard drug Linezolid in some instances (Sanad et al., 2021). Another investigation into the antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines derived from the target compound structure reported significant activity against various microbial strains, further affirming the antimicrobial potential of these derivatives (El‐Kazak & Ibrahim, 2013).

Antioxidant Activities

The compound and its derivatives have also been explored for their antioxidant properties. For instance, the synthesis of triazolopyrimidines and their evaluation for antioxidant activity revealed that these compounds could potentially serve as effective antioxidant agents, contributing to the mitigation of oxidative stress-related diseases (Gilava et al., 2020).

Potential Antihypertensive Effects

A significant area of application for the target compound involves the development of antihypertensive medications. A study on the pharmacophore modeling, design, and synthesis of potent antihypertensives based on oxazolo/thiazolo-[3,2-a]-pyrimidin-3(2H)-one, and 1,5-dihydroimidazo-[1,2-a]-pyrimidin-3(2H)-one derivatives showcased promising results, demonstrating a significant reduction in mean arterial blood pressure, which could lead to new treatments for hypertension (Keshari et al., 2020).

Future Directions

Given the potential biological activity of this compound, it could be a candidate for further study in drug discovery. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and testing its activity against various diseases .

properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-10(24)14(17(25)22(2)3)27-16-13-15(18-9-19-16)23(21-20-13)11-5-7-12(26-4)8-6-11/h5-9,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKIFAHCBXFYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide

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